molecular formula C8H14N4 B6274672 3-(piperidin-3-yl)-1H-pyrazol-4-amine CAS No. 1515044-96-8

3-(piperidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B6274672
CAS No.: 1515044-96-8
M. Wt: 166.2
InChI Key:
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Description

3-(piperidin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both a piperidine and a pyrazole ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-3-yl)-1H-pyrazol-4-amine is unique due to the combination of both piperidine and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new pharmacologically active compounds, offering potential advantages in terms of binding affinity and selectivity for various biological targets .

Properties

CAS No.

1515044-96-8

Molecular Formula

C8H14N4

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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